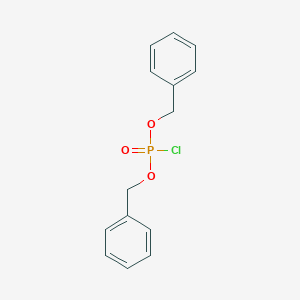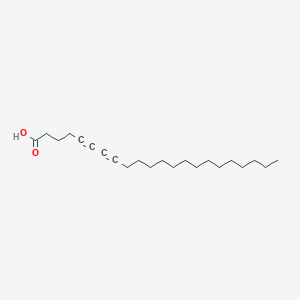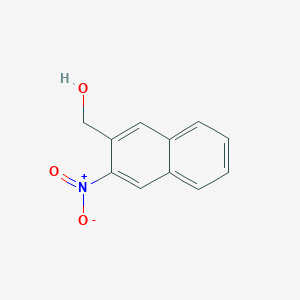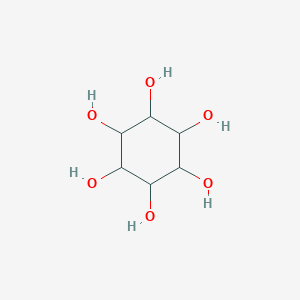![molecular formula C17H37N2O8P B014085 cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate CAS No. 58459-37-3](/img/structure/B14085.png)
cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate, also known as Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C17H37N2O8P and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Clinical Applications
Cyclic and caged phosphates, including structures related to cyclohexanamine and its derivatives, exhibit a wide range of biological effects that are of interest in scientific research. These compounds have been explored for their diverse roles, including their potential as pesticides, therapeutic agents for diseases such as type 2 diabetes mellitus, microbial infections, and tumor therapy. Notably, cyclic phosphates like cyclophosphamide and ifosfamide are already utilized in clinical settings for cancer treatment. Further, the coupling of therapeutic agents with cyclic phosphates allows for targeted drug delivery to specific organs, opening new avenues for medical treatment and drug design (Lorke, Stegmeier-Petroianu, & Petroianu, 2017).
Catalytic and Material Applications
The unique structural features of cyclohexanamine derivatives lend themselves to catalytic applications, particularly in the transformation of biomass-derived furfurals to valuable chemical intermediates like cyclopentanones. This showcases the potential of such compounds in green chemistry and sustainable material production, where they can act as catalysts in environmentally friendly processes. The ability to selectively oxidize cyclohexene, for instance, demonstrates the utility of these compounds in producing industrially relevant chemicals through controlled reactions, highlighting their significance in chemical manufacturing and research (Dutta & Bhat, 2021).
Environmental and Health Impact Studies
Research on organophosphorus flame retardants, which share functional groups with the compound , has increased due to their widespread use and potential environmental and health impacts. Studies focus on understanding the neurotoxic, fertility, reproductive, and carcinogenic effects of these compounds to address safety concerns and regulatory requirements. This research is critical for evaluating the risks associated with exposure to such chemicals in everyday products and for developing safer alternatives (Bruchajzer, Frydrych, & Szymańska, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate involves the conversion of cyclohexene to cyclohexanone, followed by reductive amination with ammonia and the protected sugar derivative. The resulting amine is then deprotected and phosphorylated to yield the final product.", "Starting Materials": [ "Cyclohexene", "Ammonia", "2,3,4,5-Tetra-O-acetyl-D-ribose", "Hydrogen gas", "Sodium borohydride", "Phosphoric acid" ], "Reaction": [ "Cyclohexene is converted to cyclohexanone via oxidation with potassium permanganate in basic solution.", "Cyclohexanone is then reacted with ammonia and the protected sugar derivative in the presence of hydrogen gas and a catalyst (such as palladium on carbon) to yield the corresponding amine.", "The amine is then deprotected by treatment with sodium borohydride in methanol.", "The resulting amine is then phosphorylated with phosphoric acid to yield the final product, cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate." ] } | |
Número CAS |
58459-37-3 |
Nombre del producto |
cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
Fórmula molecular |
C17H37N2O8P |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O8P/c2*7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2*6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)/t;;2-,3-,4-,5?/m..1/s1 |
Clave InChI |
SSHMAENVNUVVFI-VNISEONSSA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Otros números CAS |
58459-37-3 |
Sinónimos |
D-Ribofuranose 1-(Dihydrogen Phosphate) Biscyclohexanamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)


![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)



![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

